Ethyl 2-cyclohexylpropionate Ethyl 2-cyclohexylpropionate
Brand Name: Vulcanchem
CAS No.: 2511-00-4
VCID: VC3762511
InChI: InChI=1S/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
SMILES: CCOC(=O)C(C)C1CCCCC1
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Ethyl 2-cyclohexylpropionate

CAS No.: 2511-00-4

Cat. No.: VC3762511

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyclohexylpropionate - 2511-00-4

Specification

CAS No. 2511-00-4
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name ethyl 2-cyclohexylpropanoate
Standard InChI InChI=1S/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Standard InChI Key PZUDDXJZNSJESK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)C1CCCCC1
Canonical SMILES CCOC(=O)C(C)C1CCCCC1

Introduction

Chemical Identity and Structure

Ethyl 2-cyclohexylpropionate belongs to the family of carboxylic acid esters, specifically containing a cyclohexyl ring connected to a propionate ester functional group. The positioning of the cyclohexyl group at the 2-position of the propionate chain creates its distinctive molecular architecture that contributes to its olfactory properties.

Nomenclature and Identifiers

The compound is formally identified as ethyl 2-cyclohexylpropionate in chemical literature, though it appears under several synonyms across different databases and industry applications. Its structural formula reveals the spatial arrangement of atoms that determines its chemical behavior and physical properties.

Table 1: Chemical Identifiers of Ethyl 2-cyclohexylpropionate

ParameterValue
IUPAC NameEthyl 2-cyclohexylpropionate
Common SynonymsEthyl 2-cyclohexylpropanoate, Poirenate, Ethyl cyclohexyl propionate, Cyclohexaneacetic acid, alpha-methyl-, ethyl ester
CAS Registry Number2511-00-4
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.2753 g/mol
InChIInChI=1/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
European Community (EC) Number412-280-5

The compound features a cyclohexyl ring connected to a chiral carbon at the 2-position of the propanoate chain, with an ethyl ester group completing the structure. This particular arrangement is responsible for its distinctive chemical behavior and fragrance profile .

Physical and Chemical Properties

Ethyl 2-cyclohexylpropionate possesses physical and chemical properties that make it suitable for various industrial applications, particularly in fragrance formulations. At standard conditions, it exists as a clear liquid with specific physical characteristics that determine its handling and formulation requirements.

Physical Properties

The physical properties of ethyl 2-cyclohexylpropionate have been thoroughly documented through analytical testing and are presented in Table 2.

Table 2: Physical Properties of Ethyl 2-cyclohexylpropionate

PropertyValue
Physical StateColorless liquid
Density0.944 g/cm³ at 25°C
Boiling Point220.6°C at 760 mmHg; 114°C at 2 mmHg
Refractive Index1.451
Flash Point83.7°C
Vapor Pressure0.112 mmHg at 25°C
SolubilityLimited solubility in water; soluble in organic solvents

These physical properties highlight the compound's relatively high boiling point and low vapor pressure, indicating its stability at room temperature and moderate persistence in fragrance applications .

Chemical Reactivity

Synthesis and Production Methods

Industrial and laboratory preparation of ethyl 2-cyclohexylpropionate typically follows standard esterification procedures. Several documented synthetic routes provide efficient methods for its production.

Esterification of 2-Cyclohexylpropionic Acid

The primary method for synthesizing ethyl 2-cyclohexylpropionate involves the direct esterification of 2-cyclohexylpropionic acid with ethanol. This reaction typically requires an acid catalyst such as p-toluenesulfonic acid and proceeds under reflux conditions with continuous removal of water to drive the equilibrium toward product formation.

A documented synthesis procedure involves:

  • Combining 2-cyclohexylpropionate (50 g), ethanol (100 g), p-toluene sulfonic acid (0.5 g), and chloroform (200 ml) in a flask equipped with a Soxhlet extractor filled with molecular sieves

  • Refluxing the mixture for 40 hours

  • Washing the reaction mixture with water

  • Purifying through distillation under reduced pressure

This method has been reported to yield ethyl 2-cyclohexylpropionate with 96% yield and 99.4% purity. The final product exhibits the characteristic fruity odor reminiscent of apple notes .

Alternative Production Routes

An alternative synthesis pathway begins with 2-cyclohexylpropanal, which can be oxidized to 2-cyclohexylpropionic acid, followed by esterification with ethanol. The oxidation step has been demonstrated using oxygen at 60°C for extended periods (up to 80 hours), achieving yields of approximately 65% .

Applications and Uses

Ethyl 2-cyclohexylpropionate has found significant commercial applications primarily in the fragrance and flavor industries due to its pleasant organoleptic properties.

Perfumery and Fragrance Applications

The most prominent use of ethyl 2-cyclohexylpropionate is in the fragrance industry, where it serves as a valuable ingredient in various perfumery compositions. It is characterized by a distinctive fruity odor profile described as reminiscent of apple and aldehyde C-16 notes. This olfactory profile makes it particularly valuable in creating fruity, fresh fragrance accords .

The compound can be incorporated into a wide range of fragrance applications, including:

  • High-grade perfumery compositions

  • Personal care products (soaps, shampoos, rinses)

  • Household products (detergents, room fragrances)

  • Cosmetic formulations

  • Ambient scenting products and sprays

Its relative stability and persistence make it suitable for applications requiring extended longevity of scent .

Flavor Applications

Structure-Activity Relationships

The chemical structure of ethyl 2-cyclohexylpropionate directly influences its physical, chemical, and sensory properties. Understanding these structure-activity relationships provides insights into the compound's behavior and potential for modification.

Comparison with Related Compounds

Several structurally related compounds demonstrate the impact of subtle chemical modifications on properties and applications:

Table 3: Comparison of Ethyl 2-cyclohexylpropionate with Related Compounds

CompoundStructural DifferenceNoted Properties
Ethyl 2-cyclohexylpropionateReference compoundFruity (apple-like) odor
Ethyl 3-amino-2-cyclohexylpropanoateAddition of amino groupDifferent physical properties (MP, BP)
Ethyl cyclohexanepropionateDifferent position of cyclohexyl groupPowerful fruity odor of pear-peach-banana type
2-Cyclohexylpropionic acidAcid vs. esterDifferent odor profile, precursor in synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator